molecular formula C8H13F3N2O3 B7775970 (2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate

(2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate

Cat. No.: B7775970
M. Wt: 242.20 g/mol
InChI Key: PZZHRSVBHRVIMI-YFKPBYRVSA-N
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Description

(2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate is a compound that features a trifluoroacetyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate typically involves the reaction of lysine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:

    Protection of the amino group: The amino group of lysine is protected to prevent unwanted side reactions.

    Reaction with trifluoroacetic anhydride: The protected lysine is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

(2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with proteins and enzymes, leading to inhibition or modification of their activity. The compound may also participate in nucleophilic substitution reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate is unique due to its specific structure, which combines the properties of lysine and the trifluoroacetyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

(2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZHRSVBHRVIMI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92391-37-2
Details Compound: L-Lysine, N6-(2,2,2-trifluoroacetyl)-, homopolymer
Record name L-Lysine, N6-(2,2,2-trifluoroacetyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92391-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10009-20-8
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10009-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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